molecular formula C12H18N2 B094769 1-(2,5-Dimethylphenyl)piperazine CAS No. 1013-25-8

1-(2,5-Dimethylphenyl)piperazine

Cat. No. B094769
Key on ui cas rn: 1013-25-8
M. Wt: 190.28 g/mol
InChI Key: YRIFWVMRUFKWLM-UHFFFAOYSA-N
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Patent
US08288541B2

Procedure details

In analogy to example 1, step 1, from 1,4-dibenzylpiperazine-2-carboxylic acid (CAS Reg. No.: [215597-67-4]) and 1-(2,5-dimethylphenyl)piperazine was prepared (1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 483.3 ([M+H]+).
Name
(1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1CCN(CC2C=CC=CC=2)CC1C(O)=O)C1C=CC=CC=1.C(N1CCN(CC2C=CC=CC=2)CC1C([N:46]1[CH2:51][CH2:50][N:49]([C:52]2[CH:57]=[C:56]([CH3:58])[CH:55]=[CH:54][C:53]=2[CH3:59])[CH2:48][CH2:47]1)=O)C1C=CC=CC=1>>[CH3:59][C:53]1[CH:54]=[CH:55][C:56]([CH3:58])=[CH:57][C:52]=1[N:49]1[CH2:48][CH2:47][NH:46][CH2:51][CH2:50]1

Inputs

Step One
Name
(1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)N1CCN(CC1)C1=C(C=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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